molecular formula C12H7N3O3 B2751428 7-nitro-5H-indeno[1,2-b]pyridin-5-one oxime CAS No. 677749-42-7

7-nitro-5H-indeno[1,2-b]pyridin-5-one oxime

Cat. No.: B2751428
CAS No.: 677749-42-7
M. Wt: 241.206
InChI Key: GHGQSEQQDVSSRE-OWBHPGMISA-N
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Description

7-nitro-5H-indeno[1,2-b]pyridin-5-one oxime is an organic compound with the molecular formula C12H7N3O3. It is a derivative of 5H-indeno[1,2-b]pyridin-5-one, featuring a nitro group at the 7-position and an oxime group at the 5-position.

Scientific Research Applications

7-nitro-5H-indeno[1,2-b]pyridin-5-one oxime has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-nitro-5H-indeno[1,2-b]pyridin-5-one oxime typically involves the nitration of 5H-indeno[1,2-b]pyridin-5-one followed by the conversion of the resulting nitro compound to the oxime. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent oxime formation involves the reaction of the nitro compound with hydroxylamine hydrochloride in the presence of a base such as sodium acetate .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

7-nitro-5H-indeno[1,2-b]pyridin-5-one oxime can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 7-amino-5H-indeno[1,2-b]pyridin-5-one oxime.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Nitroso or nitrate derivatives.

Mechanism of Action

The mechanism of action of 7-nitro-5H-indeno[1,2-b]pyridin-5-one oxime involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxime group can also form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    5H-indeno[1,2-b]pyridin-5-one: The parent compound without the nitro and oxime groups.

    7-nitro-5H-indeno[1,2-b]pyridin-5-one: Lacks the oxime group.

    5H-indeno[1,2-b]pyridin-5-one oxime: Lacks the nitro group.

Uniqueness

7-nitro-5H-indeno[1,2-b]pyridin-5-one oxime is unique due to the presence of both the nitro and oxime groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a broader range of chemical modifications and applications compared to its similar compounds .

Properties

IUPAC Name

7-nitro-5-nitroso-1H-indeno[1,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O3/c16-14-12-9-2-1-5-13-11(9)8-4-3-7(15(17)18)6-10(8)12/h1-6,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJBDNGDWUQVIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C3C=CC(=CC3=C(C2=C1)N=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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